REACTION_CXSMILES
|
C(C1OC2C=CC(O)=CC=2C=1)(O)=O.[Br:14][C:15]1[C:20]2[CH:21]=[C:22]([C:24]([OH:26])=[O:25])[O:23][C:19]=2[CH:18]=[C:17]([Br:27])[C:16]=1[OH:28].C([O-])(=O)C.[K+].BrBr.O>C(O)(=O)C>[Br:14][C:15]1[C:20]2[CH:21]=[C:22]([C:24]([OH:26])=[O:25])[O:23][C:19]=2[CH:18]=[C:17]([Br:27])[C:16]=1[OH:28] |f:0.1,2.3|
|
Name
|
4,6-dibromo-2-carboxy-5-hydroxybenzofuran 2-carboxy-5-hydroxybenzofuran
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1OC2=C(C1)C=C(C=C2)O.BrC2=C(C(=CC1=C2C=C(O1)C(=O)O)Br)O
|
Name
|
potassium acetate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
845 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly to the above solution
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
the reaction quenched upon the addition of Na2S2O3-5H2O (260 mg)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layer washed with aqueous sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
yielded a tan solid which
|
Type
|
WASH
|
Details
|
was washed with hexanes
|
Type
|
CUSTOM
|
Details
|
to yield 1.04 g (56%)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=CC2=C1C=C(O2)C(=O)O)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |